

Technical Support Center: Halohydrin Dehalogenase Reactions

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Compound of Interest

Compound Name: (R)-4-Chloro-3-hydroxybutyronitrile

Cat. No.: B143830

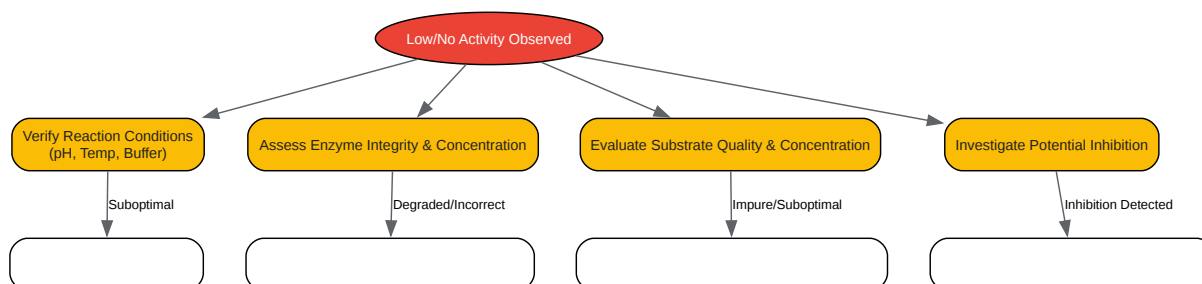
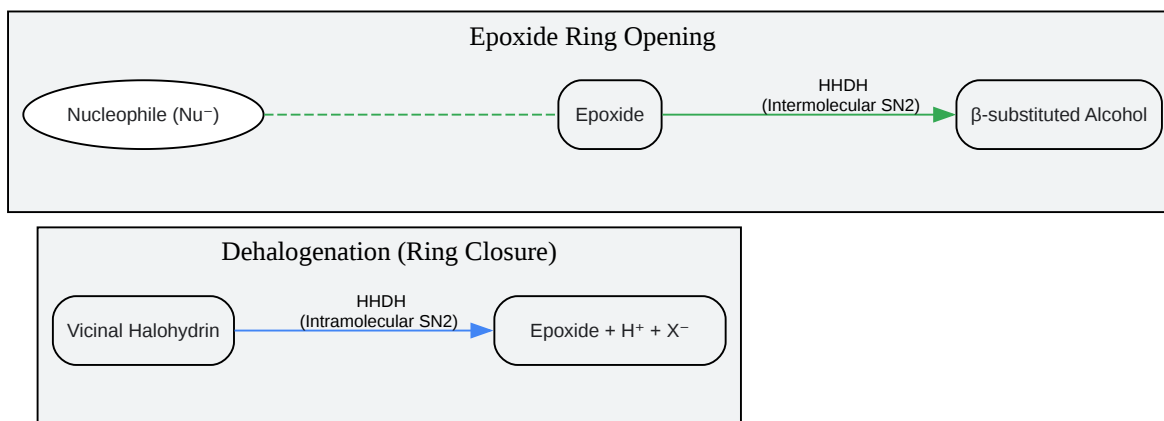
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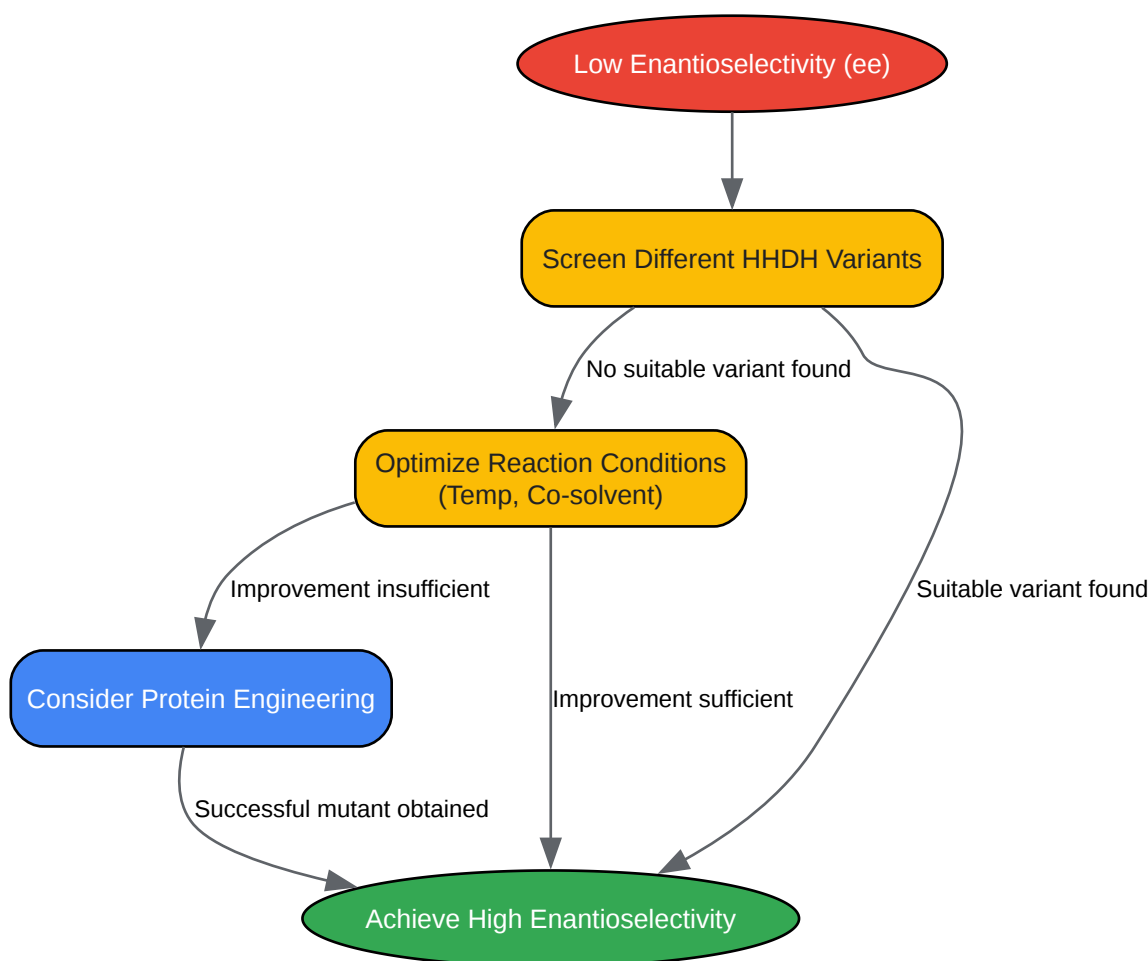
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with halohydrin dehalogenase (HHDH) reactions.

Frequently Asked Questions (FAQs)

1. What is the general reaction mechanism of halohydrin dehalogenases?

Halohydrin dehalogenases (HHDHs) are lyases that catalyze the reversible dehalogenation of vicinal haloalcohols to form the corresponding epoxides.^{[1][2][3]} This reaction proceeds via an intramolecular nucleophilic displacement of the halogen by the adjacent hydroxyl group. The catalytic triad in the active site, typically composed of serine, tyrosine, and arginine residues, facilitates this transformation.^{[1][2][3]} The tyrosine acts as a catalytic base, abstracting a proton from the hydroxyl group, thereby increasing its nucleophilicity to attack the carbon bearing the halogen.^{[1][3][4]} HHDHs can also catalyze the reverse reaction, the ring-opening of epoxides, by utilizing various nucleophiles such as azide, cyanide, or nitrite, leading to the formation of β -substituted alcohols.^{[1][5]}





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